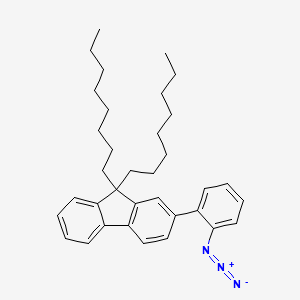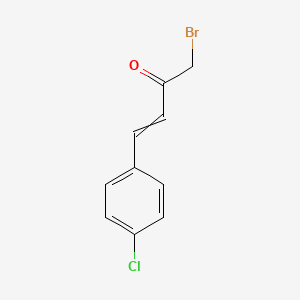
2-(2-Azidophenyl)-9,9-dioctyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Azidophenyl)-9,9-dioctyl-9H-fluorene is an organic compound that features an azide group attached to a phenyl ring, which is further connected to a fluorene core substituted with dioctyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the diazotransfer reaction, where an amino precursor is treated with a diazotizing reagent such as fluorosulfuryl azide . This reaction is carried out under mild conditions and provides high yields of the desired azide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Azidophenyl)-9,9-dioctyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride and catalytic hydrogenation.
Substitution: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazoles.
Aplicaciones Científicas De Investigación
2-(2-Azidophenyl)-9,9-dioctyl-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of 2-(2-Azidophenyl)-9,9-dioctyl-9H-fluorene involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction forms stable triazole linkages, which are useful in various applications. The azide group acts as a reactive site, enabling the compound to interact with other molecules and form covalent bonds .
Comparación Con Compuestos Similares
Similar Compounds
2-Azidophenyl derivatives: Compounds with similar azide groups attached to phenyl rings.
Fluorene derivatives: Compounds with fluorene cores substituted with various functional groups.
Uniqueness
2-(2-Azidophenyl)-9,9-dioctyl-9H-fluorene is unique due to the combination of the azide group and the dioctyl-substituted fluorene core. This structure imparts specific reactivity and physical properties, making it suitable for specialized applications in materials science and organic synthesis .
Propiedades
Número CAS |
879689-94-8 |
|---|---|
Fórmula molecular |
C35H45N3 |
Peso molecular |
507.8 g/mol |
Nombre IUPAC |
2-(2-azidophenyl)-9,9-dioctylfluorene |
InChI |
InChI=1S/C35H45N3/c1-3-5-7-9-11-17-25-35(26-18-12-10-8-6-4-2)32-21-15-13-20-30(32)31-24-23-28(27-33(31)35)29-19-14-16-22-34(29)37-38-36/h13-16,19-24,27H,3-12,17-18,25-26H2,1-2H3 |
Clave InChI |
WFUARCMJVFLING-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CC=C4N=[N+]=[N-])CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea](/img/structure/B12597788.png)
![2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597797.png)
![N'-[2-(2-methoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597799.png)
![1-[4-(Dibromomethyl)phenyl]ethan-1-one](/img/structure/B12597811.png)
![4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12597819.png)
![N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide](/img/structure/B12597827.png)

![5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one](/img/structure/B12597835.png)
![2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12597840.png)
![9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide](/img/structure/B12597866.png)
![3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine](/img/structure/B12597872.png)

